7-Amino-5-azaspiro[2.4]heptan-4-one
Overview
Description
Synthesis Analysis
The synthesis of 7-amino-5-azaspiro[2.4]heptan-4-one derivatives involves complex stereochemical considerations. Kimura et al. (1994) synthesized novel chiral quinolones containing the 7-amino-5-azaspiro[2.4]heptan-4-yl moiety, emphasizing the importance of stereochemical structure-activity relationships. These compounds were developed as antibacterial agents, with specific stereoisomers showing enhanced potency against both Gram-positive and Gram-negative bacteria (Kimura, Atarashi, Kawakami, Sato, & Hayakawa, 1994).
Molecular Structure Analysis
The absolute configurations of the compounds containing the 7-amino-5-azaspiro[2.4]heptan-4-one moiety were determined by X-ray crystallographic analysis, indicating the significance of the spirocyclic structure in determining the antibacterial activity of these molecules. This analysis supports the understanding of how molecular architecture influences biological activity, with specific stereochemistry being critical for efficacy.
Chemical Reactions and Properties
Chemical reactions involving 7-amino-5-azaspiro[2.4]heptan-4-one derivatives have been explored for the development of potent antibacterial drugs. Odagiri et al. (2013) designed and synthesized compounds with potent antibacterial activity against respiratory pathogens, highlighting the chemical versatility and therapeutic potential of this spirocyclic moiety (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).
Scientific Research Applications
Application
“7-Amino-5-azaspiro[2.4]heptan-4-one” is used in the synthesis of quinolone antibacterial agents . These agents are a type of antibiotic that can kill bacteria or prevent their growth.
Method of Application
The compound is synthesized through a process known as asymmetric hydrogenation . This process involves the addition of hydrogen (H2) to a molecule in the presence of a catalyst, resulting in the formation of a new compound. The “7-Amino-5-azaspiro[2.4]heptan-4-one” moiety is a key intermediate in this process .
Results or Outcomes
The synthesis of “7-Amino-5-azaspiro[2.4]heptan-4-one” provides a key intermediate for the enantioselective synthesis of quinolone antibacterial agents . These agents have been shown to have broad antimicrobial activity, including increased activity against Pneumococcus and anaerobes . They also have excellent efficacy in treating respiratory, intra-abdominal, pelvic, and skin and soft tissue infections .
Synthesis of Fluoroquinolones
Application
“7-Amino-5-azaspiro[2.4]heptan-4-one” is used in the synthesis of fluoroquinolones . Fluoroquinolones are a type of antibiotic that can kill bacteria or prevent their growth .
Method of Application
The compound is synthesized through a process known as annelation . This process involves the formation of a new ring in the molecule, resulting in the formation of a new compound .
Results or Outcomes
The synthesis of fluoroquinolones using “7-Amino-5-azaspiro[2.4]heptan-4-one” has resulted in compounds with a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . These compounds have a specific mechanism of action, different from antibiotics and other groups of antibacterials .
Synthesis of (Fluorocyclopropyl)quinolones
Application
“7-Amino-5-azaspiro[2.4]heptan-4-one” is used in the synthesis of (fluorocyclopropyl)quinolones . These compounds are a type of antibacterial agent .
Method of Application
The compound is synthesized through a process involving the incorporation of fluorine atoms at various positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties .
Results or Outcomes
The synthesis of (fluorocyclopropyl)quinolones using “7-Amino-5-azaspiro[2.4]heptan-4-one” has resulted in compounds with a high level of antibacterial activity . These compounds have been shown to be effective in clinical treatment of infections .
Synthesis of 7-((S)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Sesquihydrate
Application
This compound is a specific derivative of “7-Amino-5-azaspiro[2.4]heptan-4-one” and is used in the synthesis of more complex molecules .
Method of Application
The compound is synthesized through a process involving hydrolysis and deprotection reactions under acidic conditions . The acid used can be hydrochloric acid, nitric acid, hydrobromic acid, and the like .
Results or Outcomes
The synthesis of this compound provides a key intermediate for the synthesis of more complex molecules . The exact outcomes and applications of these molecules can vary widely depending on the specific reactions and conditions used .
Synthesis of Fluorine-Containing Quinolones
Application
“7-Amino-5-azaspiro[2.4]heptan-4-one” is used in the synthesis of fluorine-containing quinolones . These compounds are a type of antibacterial agent .
Method of Application
The compound is synthesized through a process involving the incorporation of fluorine atoms at various positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties .
Results or Outcomes
The synthesis of fluorine-containing quinolones using “7-Amino-5-azaspiro[2.4]heptan-4-one” has resulted in compounds with a high level of antibacterial activity . These compounds have been shown to be effective in clinical treatment of infections .
Future Directions
The future directions for “7-Amino-5-azaspiro[2.4]heptan-4-one” and related compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry. For instance, the development of newer quinolones has been emphasized, with a focus on their broader antimicrobial activity, longer half-life, and excellent efficacy in treating various infections .
properties
IUPAC Name |
7-amino-5-azaspiro[2.4]heptan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKPJZQWJJXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(CNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-azaspiro[2.4]heptan-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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